4-Isopropyl-2-nitrobenzoic acid
Overview
Description
4-Isopropyl-2-nitrobenzoic acid is an aromatic compound with the molecular formula C10H11NO4 It features a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropyl-2-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the nitration of 4-isopropylbenzoic acid to introduce the nitro group. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and minimize side reactions .
Another synthetic route involves the nitration of 4-isopropylbenzonitrile followed by hydrolysis to convert the nitrile group to a carboxylic acid. This process involves heating the nitrile compound with sulfuric acid and water, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom on the ring.
Oxidation: The isopropyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid for strong oxidation reactions.
Major Products Formed
Reduction: 4-Isopropyl-2-aminobenzoic acid.
Substitution: 4-Halo-2-nitrobenzoic acid.
Oxidation: 4-Carboxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Isopropyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly electron-withdrawing, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
4-Isopropyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:
2-Nitrobenzoic acid: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Nitrobenzoic acid: Similar to 2-nitrobenzoic acid but with the nitro group in the meta position, affecting its reactivity and properties.
4-Nitrobenzoic acid: Similar structure but without the isopropyl group, making it more reactive in electrophilic substitution reactions.
Properties
IUPAC Name |
2-nitro-4-propan-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEMHNYHGJJMEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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